molecular formula C16H16N2O4 B1266557 Dibenzyl hydrazine-1,2-dicarboxylate CAS No. 5394-50-3

Dibenzyl hydrazine-1,2-dicarboxylate

Cat. No. B1266557
CAS RN: 5394-50-3
M. Wt: 300.31 g/mol
InChI Key: UEYMRBONTZTXQP-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

A solution of sodium hydroxide (2.50 kg, 62.5 mol) in water (40 L) was charged into an 100 L reactor. Hydrazine hydrate (2.00 kg, 40 mol) and THF (8 L) were added into the above solution. The mixture solution was cooled at 0° C. A pre-prepared solution of Cbz-Cl (13.60 kg CbzCl, 61.99 mol) in 2 L THF was added dropwise to the solution while maintaining the temperature at 0° C. The reaction was allowed to stir for an additional 4 h and a solid precipitated from the solution. The solid was collected by filtration, which was suspended in toluene (5 L). The suspended solution was heated at 80° C., which became clear. The water in the crude product was removed completely under reflux using a Dean-Stark apparatus. The resulting solution was cooled to room temperature and the product precipitated. The product was obtained after filtration to afford bis(phenylmethyl) 1,2-hydrazinedicarboxylate (7.8 Kg, 26 mol, 65%) as a white solid.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Name
Quantity
40 L
Type
solvent
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
13.6 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O.[NH2:4][NH2:5].[CH:6]1[CH:11]=[CH:10][C:9]([CH2:12][O:13][C:14](Cl)=[O:15])=[CH:8][CH:7]=1.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>O>[NH:4]([C:19]([O:20][CH2:21][C:17]1[CH:18]=[CH:8][CH:7]=[CH:6][CH:11]=1)=[O:1])[NH:5][C:14]([O:13][CH2:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1)=[O:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.5 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 kg
Type
reactant
Smiles
O.NN
Name
Quantity
8 L
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
13.6 kg
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl
Name
Quantity
2 L
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C
CUSTOM
Type
CUSTOM
Details
a solid precipitated from the solution
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration, which
TEMPERATURE
Type
TEMPERATURE
Details
The suspended solution was heated at 80° C.
CUSTOM
Type
CUSTOM
Details
The water in the crude product was removed completely
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the product precipitated
CUSTOM
Type
CUSTOM
Details
The product was obtained
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26 mol
AMOUNT: MASS 7.8 kg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.